molecular formula C15H13ClN2O5S B127106 N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride CAS No. 146815-23-8

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Cat. No. B127106
M. Wt: 368.8 g/mol
InChI Key: RYQIQECSYJRDBT-AWEZNQCLSA-N
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Description

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a chemical compound that is related to the family of sulfonamides. While the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their properties. For instance, the crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide, a derivative of sulfonamide, has been determined, which could provide insights into the structural aspects of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride .

Synthesis Analysis

The synthesis of related compounds involves the use of 4-nitrophenyl sulfenyl chloride as a precursor for the formation of self-assembled monolayers (SAMs) on gold surfaces . Another related compound, a pyrimidinyl sulfonamide, was synthesized using 4-nitrobenzenesulfonyl guanidine as the starting material . These methods suggest that the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride could potentially involve similar precursors and reagents.

Molecular Structure Analysis

The molecular structure of a related compound, N-(4-nitrophenyl)-N-phenylsulfonamide, has been analyzed using X-ray diffraction. It crystallizes in the monoclinic space group with specific cell dimensions and a dihedral angle of 94.7(3)° between the phenyl rings. The sulfur atom is in a distorted tetrahedral configuration . This information provides a basis for understanding the molecular structure of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, which may share similar structural features.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the adsorption of 4-nitrophenyl sulfenyl chloride on gold surfaces through the reductive dissociation of the S-Cl bond . This indicates that N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride could also undergo similar reactions, particularly in the formation of SAMs or in other surface chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the formation of SAMs using 4-nitrophenyl sulfenyl chloride results in a well-ordered structure with a specific molecular area . The crystal structure analysis of N-(4-nitrophenyl)-N-phenylsulfonamide provides detailed information on the molecular dimensions and angles . These studies suggest that N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride would have distinct physical and chemical properties that could be inferred from these related compounds.

Safety And Hazards

The safety data sheet for 4-Nitrobenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The synthesis of sulfonamides from sulfonyl chlorides is a well-studied area of organic chemistry. Future research may focus on developing more efficient and environmentally friendly methods for these reactions .

properties

IUPAC Name

(2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQIQECSYJRDBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464933
Record name N-(4-Nitrobenzene-1-sulfonyl)-L-phenylalanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

CAS RN

146815-23-8
Record name N-(4-Nitrobenzene-1-sulfonyl)-L-phenylalanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride [Optical Resolving Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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